molecular formula C17H15Cl2N3O3 B2614039 1-(3,4-Dichlorophenyl)-4-(4-nitrobenzoyl)piperazine CAS No. 501104-47-8

1-(3,4-Dichlorophenyl)-4-(4-nitrobenzoyl)piperazine

Cat. No. B2614039
CAS RN: 501104-47-8
M. Wt: 380.23
InChI Key: UAJWGKYDFVWIJL-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-4-(4-nitrobenzoyl)piperazine (DCNP) is a chemical compound with a unique combination of properties. It is a heterocyclic compound containing a nitrogen and a chlorine atom, and has a strong aromatic character. DCNP is used in a variety of scientific applications, including research into pharmaceuticals, biochemistry, and physiology. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for DCNP.

Scientific Research Applications

Synthesis and Characterization

1-(3,4-Dichlorophenyl)-4-(4-nitrobenzoyl)piperazine and its derivatives are primarily investigated for their roles as pharmaceutical intermediates. The synthesis involves multiple steps, including alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, with factors influencing each step discussed in detail. The structural confirmation of these compounds is typically achieved through IR and 1H-NMR spectroscopy, highlighting their significance in the development of pharmaceuticals (Quan, 2006).

Crystal Structure Analysis

Studies on the crystal structure of related compounds reveal weak intramolecular C—H⋯N interactions and stabilization by weak intermolecular N—H⋯O, C—H⋯O hydrogen bonds, and a C—H⋯π interaction. These findings are essential for understanding the molecular packing and potential applications in material science (Wang et al., 2004).

Bioorthogonal Labeling and Supramolecular Association

The synthesis of novel, functionalized piperazine derivatives for bioorthogonal labeling showcases their utility in chemical biology and pharmacology. The dynamic NMR characterization and XRD studies of these derivatives provide insights into their conformational dynamics and potential as labeling agents for biomolecular studies (Mamat et al., 2016). Additionally, the study of supramolecular association in polymorphs of related compounds highlights their application in designing more stable and efficient drug delivery systems (Jotani et al., 2018).

Antimicrobial and Anticancer Applications

Certain derivatives of 1-(3,4-Dichlorophenyl)-4-(4-nitrobenzoyl)piperazine have been explored for their antimicrobial and anticancer properties. These studies involve the synthesis of novel compounds and their evaluation against various cancer cell lines and microbial strains, underscoring the potential of these compounds in developing new therapeutic agents (Deshmukh et al., 2017).

properties

IUPAC Name

[4-(3,4-dichlorophenyl)piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O3/c18-15-6-5-14(11-16(15)19)20-7-9-21(10-8-20)17(23)12-1-3-13(4-2-12)22(24)25/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJWGKYDFVWIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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